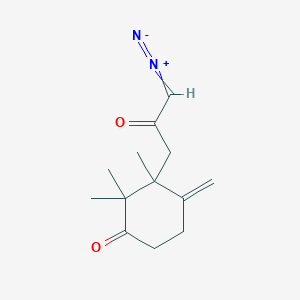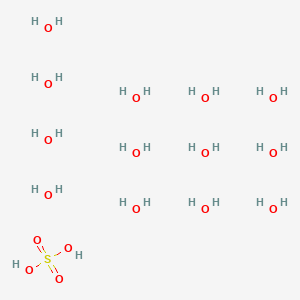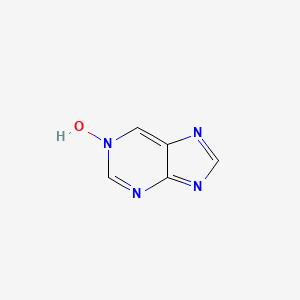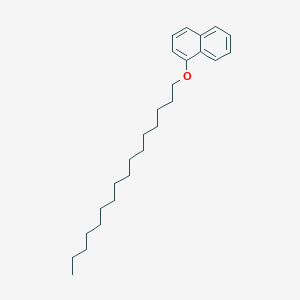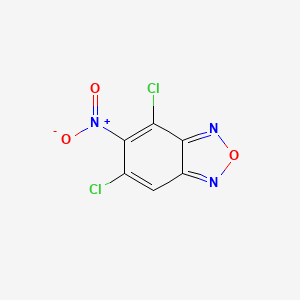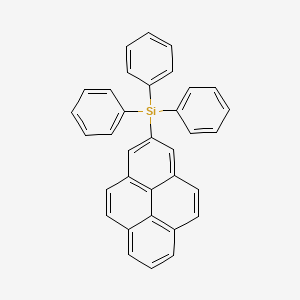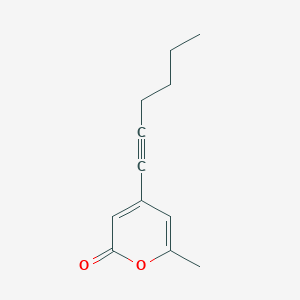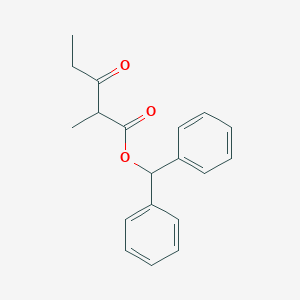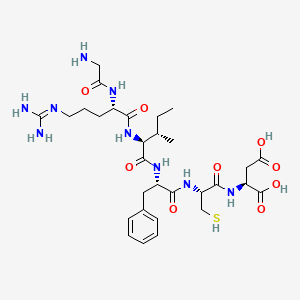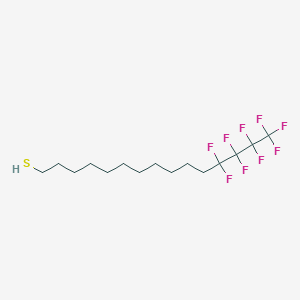
12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol is a fluorinated thiol compound with the molecular formula C15H23F9S and a molecular weight of 406.39 g/mol . This compound is known for its unique properties, including high hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol typically involves the fluorination of a suitable hydrocarbon precursor followed by thiolation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The thiolation step is carried out under controlled conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to unsaturated compounds, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Addition: Catalysts like Lewis acids can facilitate the addition reactions.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Thioethers: Resulting from the addition of the thiol group to unsaturated compounds.
Scientific Research Applications
12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol has a wide range of applications in scientific research:
Biology: Its hydrophobic properties make it useful in studying membrane interactions and protein-lipid interactions.
Industry: Employed in the production of omniphobic surfaces that repel both water and oil.
Mechanism of Action
The unique properties of 12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol arise from its fluorinated carbon chain and thiol group:
Fluorinated Carbon Chain: Provides high hydrophobicity and chemical stability, making surfaces treated with this compound highly water and oil repellent.
Thiol Group: Acts as a linker that covalently bonds to metal surfaces, allowing for the formation of stable self-assembled monolayers.
Comparison with Similar Compounds
12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecane-1-thiol: Similar in structure but with a longer carbon chain and more fluorine atoms.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A shorter fluorinated thiol with different applications.
Uniqueness: 12,12,13,13,14,14,15,15,15-Nonafluoropentadecane-1-thiol is unique due to its specific balance of fluorine atoms and carbon chain length, providing an optimal combination of hydrophobicity and reactivity for various applications .
Properties
CAS No. |
220414-23-3 |
|---|---|
Molecular Formula |
C15H23F9S |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
12,12,13,13,14,14,15,15,15-nonafluoropentadecane-1-thiol |
InChI |
InChI=1S/C15H23F9S/c16-12(17,13(18,19)14(20,21)15(22,23)24)10-8-6-4-2-1-3-5-7-9-11-25/h25H,1-11H2 |
InChI Key |
QYLOPCNGRGFDFY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
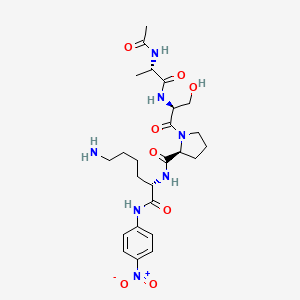
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
